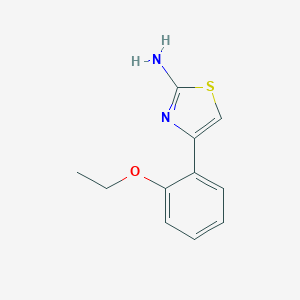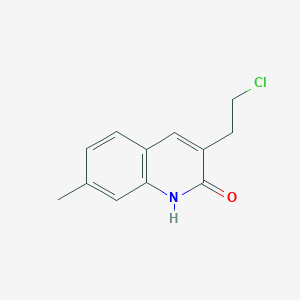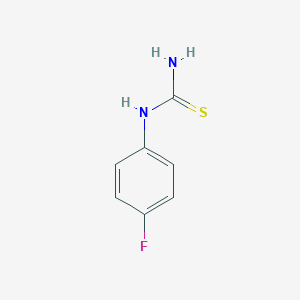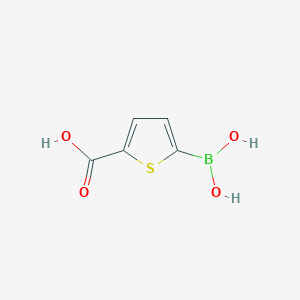![molecular formula C10H8N2S B188335 3-Methyl[1,3]thiazolo[3,2-a]benzimidazole CAS No. 5268-73-5](/img/structure/B188335.png)
3-Methyl[1,3]thiazolo[3,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl[1,3]thiazolo[3,2-a]benzimidazole is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various biological applications.
作用機序
The mechanism of action of 3-Methyl[1,3]thiazolo[3,2-a]benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as topoisomerase II and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of certain proteins involved in cancer cell growth and proliferation. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to enhance the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-Methyl[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. Additionally, it has shown potential as a therapeutic agent for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its effectiveness. Additionally, its synthesis can be challenging, and its stability can be affected by certain environmental factors.
将来の方向性
There are several future directions for 3-Methyl[1,3]thiazolo[3,2-a]benzimidazole research. One direction is to further investigate its mechanism of action and optimize its effectiveness as a therapeutic agent. Additionally, it can be studied in combination with other drugs to enhance its effectiveness. Further research can also be conducted to explore its potential as a treatment for other diseases such as viral infections. Finally, its synthesis can be optimized to increase its yield and reduce its cost.
In conclusion, this compound is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its effectiveness as a therapeutic agent.
科学的研究の応用
3-Methyl[1,3]thiazolo[3,2-a]benzimidazole has shown potential in various scientific research applications. It has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has shown antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
5268-73-5 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
1-methyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-7-6-13-10-11-8-4-2-3-5-9(8)12(7)10/h2-6H,1H3 |
InChIキー |
NAVVCVXQHMJHJA-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC3=CC=CC=C3N12 |
正規SMILES |
CC1=CSC2=NC3=CC=CC=C3N12 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)